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Compound of Interest

Compound Name:
(5-methyl-1H-indazol-6-yl)boronic

acid

CAS No.: 1310383-42-6

Cat. No.: B1387065

Get Quote

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of

numerous biologically active compounds and FDA-approved drugs.[1][2] Its unique bicyclic

structure, composed of fused benzene and pyrazole rings, allows it to act as a versatile

bioisostere for indole, engaging in a wide range of biological interactions.[3] Molecules

incorporating this framework have demonstrated significant pharmacological activities,

including anti-tumor, anti-inflammatory, and kinase inhibitory properties.[1][2] Notable examples

include Pazopanib, a multi-kinase inhibitor for renal cell carcinoma, and Niraparib, an anti-

cancer agent.[1]

The functionalization of the indazole ring is therefore a critical endeavor in drug development.

Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction,

which forges carbon-carbon bonds with high efficiency and functional group tolerance.[4][5]

This reaction relies on the use of organoboron reagents, with arylboronic acids and their esters

serving as indispensable building blocks.[6]

This guide focuses on (5-methyl-1H-indazol-6-yl)boronic acid, a key intermediate that

enables the strategic introduction of the 5-methylindazole moiety into complex molecular
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architectures. We will explore its chemical properties, synthesis, inherent reactivity challenges,

and its application in constructing advanced derivatives for therapeutic development.

Section 1: Core Compound Profile &
Physicochemical Properties
(5-methyl-1H-indazol-6-yl)boronic acid is a specialized heterocyclic building block. The

presence of the boronic acid group at the 6-position and the methyl group at the 5-position

provides a specific substitution pattern for targeted synthesis.

Property Value Source

CAS Number 1310383-42-6 [7]

Molecular Formula C₈H₉BN₂O₂ [7]

Molecular Weight 175.98 g/mol [8]

Physical Form Solid [9]

Purity Typically ≥97% [9]

Storage Room Temperature / 2-8 °C [9][10]

Synonyms
(5-methyl-1H-indazol-6-

yl)boronic acid
[7]

Section 2: Synthesis and Chemical Reactivity
General Synthesis Pathway
The synthesis of arylboronic acids, including indazole-based variants, typically involves the

formation of an organometallic intermediate from a corresponding aryl halide, followed by

quenching with a borate ester.
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Synthesis Workflow

6-Bromo-5-methyl-1H-indazole
(Starting Material)

Protection of Indazole N-H
(e.g., SEM, Boc)

Optional but recommended

Lithiation or Grignard Formation
(e.g., n-BuLi or Mg)

Borylation
(Quench with Trialkyl borate, e.g., B(OiPr)₃)

Acidic Hydrolysis
(e.g., aq. HCl)

Deprotection (if necessary)

(5-methyl-1H-indazol-6-yl)boronic acid

Click to download full resolution via product page

Caption: General workflow for synthesizing the target boronic acid.
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The Challenge of Boronic Acid Stability:
Protodeboronation
A significant challenge in working with arylboronic acids is their susceptibility to decomposition,

primarily through protodeboronation—the cleavage of the C-B bond and its replacement with a

C-H bond.[11][12] This process is highly pH-dependent and is often accelerated in basic

aqueous media, the very conditions required for many Suzuki-Miyaura couplings.[11][12]

The stability of a boronic acid is influenced by the electronic properties of the aryl group.[13]

Heteroaromatic boronic acids, like indazole derivatives, are perceived to be particularly

sensitive.[11] The equilibrium between the neutral trigonal planar boronic acid and the more

reactive anionic tetrahedral boronate is governed by the solution's pH.[12] While the tetrahedral

boronate is essential for the transmetalation step in the Suzuki-Miyaura catalytic cycle, its

increased formation at higher pH can also accelerate decomposition.[12]

Boronic Esters: Enhancing Stability and Handling
To circumvent the stability issues of free boronic acids, they are often converted into more

robust boronic esters.[14] Pinacol esters are the most common, offering enhanced stability

against protodeboronation, oxidation, and trimerization (dehydrative formation of boroxines).[4]

[14] This makes them easier to handle, purify, and store, providing more consistent results in

cross-coupling reactions.[4] The use of boronic esters can be a critical strategy for improving

yields and reproducibility, especially with sensitive substrates.[13]

Section 3: Application in Suzuki-Miyaura Cross-
Coupling
The primary utility of (5-methyl-1H-indazol-6-yl)boronic acid and its ester derivatives is in

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the

formation of a C-C bond between the indazole C6-position and an sp²-hybridized carbon of an

aryl, vinyl, or heteroaryl halide or triflate.

The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) active

species.
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Suzuki-Miyaura Catalytic Cycle

Pd(0)L₂

R¹-Pd(II)L₂-X

 Oxidative
 Addition 

R¹-Pd(II)L₂-R² Transmetalation 

 Reductive
 Elimination 

R¹-R²R¹-X

[R²B(OH)₃]⁻

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Steps Explained:

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the

coupling partner (R¹-X), forming a Pd(II) complex.

Transmetalation: This is the crucial, base-mediated step. The base (e.g., K₂CO₃, K₃PO₄)

activates the boronic acid, converting it to the more nucleophilic tetrahedral boronate anion.

[12] This species then transfers its organic group (R²) to the palladium center, displacing the

halide.
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Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple

and are eliminated, forming the final C-C bond and regenerating the Pd(0) catalyst, which re-

enters the cycle.

The Inhibitory Effect of Unprotected N-H Indazoles
A critical consideration when using N-H indazoles in palladium catalysis is their potential to act

as inhibitory ligands.[15] The nitrogen-rich indazole ring can coordinate to the palladium center,

leading to the formation of inactive or less active catalyst species. This can significantly hinder

the reaction rate and lower the yield.[15] For this reason, protection of the indazole nitrogen

(e.g., with a Boc, SEM, or methyl group) is often a necessary strategy to ensure efficient

coupling. Derivatives like 1-methyl-1H-indazole-6-boronic acid or 5-fluoro-1-methyl-1H-indazol-

6-yl-boronic acid circumvent this issue entirely.[10][16]

Section 4: Derivatives in Drug Discovery
The true value of (5-methyl-1H-indazol-6-yl)boronic acid lies in its role as a precursor to a

vast array of derivatives. By coupling it with various aryl and heteroaryl halides, researchers

can rapidly generate libraries of novel compounds for biological screening.

Derivative Synthesis Logic

Coupling Partners (Aryl/Heteroaryl Halides)

Resulting Drug-like Scaffolds

(5-methyl-1H-indazol-6-yl)boronic acid
(Core Building Block)

Pyridinyl-Indazole Pyrimidinyl-Indazole Biaryl (Phenyl-Indazole) Thienyl-Indazole

Pyridine-X

Suzuki Coupling

Pyrimidine-X

Suzuki Coupling

Benzene-X

Suzuki Coupling

Thiophene-X

Suzuki Coupling

Click to download full resolution via product page

Caption: Relationship between the core boronic acid and its derivatives.
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This modular approach allows for systematic structure-activity relationship (SAR) studies. By

varying the coupling partner, scientists can fine-tune the steric and electronic properties of the

final molecule to optimize its potency, selectivity, and pharmacokinetic profile as a potential

drug candidate.[1]

Section 5: Experimental Protocols
Disclaimer: These protocols are illustrative and should be adapted and optimized based on

specific substrates and laboratory conditions. All work should be performed by qualified

personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol: Synthesis of (5-methyl-1H-indazol-6-yl)boronic
acid pinacol ester
This protocol describes a representative synthesis starting from a protected bromo-indazole.

Step 1: N-Protection of 6-Bromo-5-methyl-1H-indazole

Dissolve 6-bromo-5-methyl-1H-indazole (1.0 eq) in anhydrous THF.

Cool the solution to 0 °C under a nitrogen atmosphere.

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30

minutes.

Add (2-(chloromethoxy)ethyl)trimethylsilane (SEM-Cl, 1.2 eq) dropwise.

Allow the reaction to warm to room temperature and stir for 12-16 hours.

Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate.

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by

column chromatography to yield N-SEM-protected 6-bromo-5-methyl-1H-indazole.

Step 2: Borylation

Dissolve the N-SEM-protected bromo-indazole (1.0 eq) in anhydrous THF.
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Cool the solution to -78 °C under a nitrogen atmosphere.

Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise, maintaining the temperature

below -70 °C. Stir for 1 hour.

Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (isopropoxy-pinacolborane, 1.5

eq) dropwise.

Allow the mixture to slowly warm to room temperature and stir for 16 hours.

Quench with saturated aq. NH₄Cl and extract with ethyl acetate.

Dry, concentrate, and purify by column chromatography to yield the N-SEM-protected

boronic acid pinacol ester.

Step 3: Deprotection

Dissolve the protected boronic ester (1.0 eq) in dichloromethane (DCM).

Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours, monitoring

by TLC.

Concentrate the mixture under reduced pressure.

Redissolve in ethyl acetate and wash with saturated aq. NaHCO₃ until the aqueous layer is

basic.

Dry the organic layer, concentrate, and purify by recrystallization or chromatography to afford

the final product.

Protocol: Suzuki-Miyaura Coupling of an Indazole
Boronic Ester
This protocol details a typical coupling reaction with an aryl bromide.

Materials:

(5-methyl-1H-indazol-6-yl)boronic acid pinacol ester (1.0 eq)
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Aryl bromide (e.g., 4-bromopyridine, 1.2 eq)

Pd(dppf)Cl₂ (0.03 eq)[3]

Potassium carbonate (K₂CO₃, 2.0-3.0 eq)

Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

To an oven-dried reaction flask, add the indazole boronic ester, aryl bromide, Pd(dppf)Cl₂,

and K₂CO₃.

Evacuate and backfill the flask with nitrogen or argon three times.

Add the degassed dioxane and water solvent mixture via syringe.

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor progress by TLC or

LC-MS.

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

Wash the mixture with water and then with brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to isolate the desired coupled

product.

Characterization:

The structure and purity of the final product should be confirmed using ¹H NMR, ¹³C NMR,

and mass spectrometry.[17][18]

Conclusion
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(5-methyl-1H-indazol-6-yl)boronic acid and its more stable ester derivatives are high-value

reagents in modern medicinal chemistry. They provide a reliable and efficient handle for

incorporating the 5-methylindazole scaffold into novel molecular frameworks through the robust

Suzuki-Miyaura cross-coupling reaction. Understanding the nuances of their synthesis, stability,

and reactivity—particularly the challenges of protodeboronation and catalyst inhibition—is

paramount for their successful application. By leveraging these building blocks, researchers in

drug development can accelerate the discovery of new therapeutic agents targeting a wide

spectrum of diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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